Sirt1/2/3-IN-1
Description
Sirt1/2/3-IN-1 (Compound 10) is a synthetic, cell-permeable inhibitor targeting sirtuin isoforms SIRT1, SIRT2, and SIRT3 with high selectivity. Its IC50 values are 0.54 µM (SIRT1), 0.253 µM (SIRT2), and 0.72 µM (SIRT3), demonstrating potent pan-sirtuin inhibitory activity . The compound has a molecular weight of 934.18 and a chemical formula of C46H63N9O8S2, with a CAS registry number of 2413212-06-1. It is primarily utilized in oncology research due to its time- and concentration-dependent suppression of cancer cell growth . Storage and handling recommendations are provided in the compound’s analytical certificate, and it is stable for room-temperature transport within the continental United States .
Properties
Molecular Formula |
C46H63N9O8S2 |
|---|---|
Molecular Weight |
934.2 g/mol |
IUPAC Name |
(8S,11S)-N-[(2S)-6-(ethanethioylamino)-1-[[(10S,13S)-10-(2-methylsulfanylethyl)-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),15,18-trien-13-yl]amino]-1-oxohexan-2-yl]-8-(1H-imidazol-5-ylmethyl)-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-triene-11-carboxamide |
InChI |
InChI=1S/C46H63N9O8S2/c1-30(64)48-20-6-4-9-36(43(58)54-38-25-31-11-15-34(16-12-31)62-22-7-3-5-21-49-42(57)37(19-24-65-2)53-45(38)60)52-44(59)39-26-32-13-17-35(18-14-32)63-23-8-10-41(56)51-40(46(61)55-39)27-33-28-47-29-50-33/h11-18,28-29,36-40H,3-10,19-27H2,1-2H3,(H,47,50)(H,48,64)(H,49,57)(H,51,56)(H,52,59)(H,53,60)(H,54,58)(H,55,61)/t36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
ZBRJJUKVURYJIL-HECCNADXSA-N |
Isomeric SMILES |
CC(=S)NCCCC[C@@H](C(=O)N[C@H]1CC2=CC=C(C=C2)OCCCCCNC(=O)[C@@H](NC1=O)CCSC)NC(=O)[C@@H]3CC4=CC=C(C=C4)OCCCC(=O)N[C@H](C(=O)N3)CC5=CN=CN5 |
Canonical SMILES |
CC(=S)NCCCCC(C(=O)NC1CC2=CC=C(C=C2)OCCCCCNC(=O)C(NC1=O)CCSC)NC(=O)C3CC4=CC=C(C=C4)OCCCC(=O)NC(C(=O)N3)CC5=CN=CN5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1/2/3-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of thieno[3,2-d]pyrimidine-6-carboxamides as starting materials . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Sirt1/2/3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives that exhibit different levels of inhibitory activity against sirtuin 1, sirtuin 2, and sirtuin 3 .
Scientific Research Applications
Sirt1/2/3-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Sirt1/2/3-IN-1 exerts its effects by inhibiting the deacetylase activity of sirtuin 1, sirtuin 2, and sirtuin 3. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes . The molecular targets of this compound include histones and non-histone proteins involved in gene expression, DNA repair, and metabolic regulation . The pathways affected by this compound include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, and the adenosine monophosphate-activated protein kinase (AMPK) pathway .
Comparison with Similar Compounds
Key Comparative Features
The following table summarizes the critical differences between Sirt1/2/3-IN-1 and Javamide-II (N-Caffeoyltryptophan), a structurally and functionally related sirtuin inhibitor:
Selectivity and Mechanism
Structural and Pharmacokinetic Considerations
- Molecular Complexity : this compound’s large molecular weight (934.18 g/mol) and sulfur-containing structure may pose challenges for bioavailability, though its cell permeability is experimentally validated . In contrast, Javamide-II’s smaller size (~374.37 g/mol) and simpler structure (a caffeoyl-tryptophan conjugate) could enhance absorption but require further pharmacokinetic validation .
- Synthetic vs. Natural Origin : The synthetic nature of this compound ensures batch-to-batch consistency, whereas Javamide-II’s natural derivation introduces variability in isolation and synthesis .
Research and Therapeutic Implications
- This compound : Its well-defined IC50 values and pan-inhibitory profile make it a preferred choice for mechanistic studies in sirtuin-related pathologies. However, its broad activity may necessitate off-target effect assessments .
- Javamide-II: While its natural origin is advantageous for dietary studies, the lack of quantified potency data limits its utility in targeted therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
